Cas no 130170-01-3 (2-Pyrimidinol,4-amino-5-methyl-)

2-Pyrimidinol,4-amino-5-methyl- structure
130170-01-3 structure
Product name:2-Pyrimidinol,4-amino-5-methyl-
CAS No:130170-01-3
MF:C5H7N3O
MW:125.128580331802
CID:102748
PubChem ID:65040

2-Pyrimidinol,4-amino-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrimidinol,4-amino-5-methyl-
    • 2-Pyrimidinol, 4-amino-5-methyl- (9CI)
    • Cytosine, 5-methyl- (VAN)
    • Cytosine, 5-methyl-
    • MFCD00233537
    • FT-0600532
    • 130170-01-3
    • s6021
    • CS-W008091
    • HY-W008091
    • 2(1H)-Pyrimidinone, 3,4-dihydro-4-imino-5-methyl-, (E)- (9CI)
    • NSC 137776
    • AM81335
    • EN300-103021
    • A830624
    • 5-methyl-Cytosine
    • 4-amino-5-methyl-2-(1H)-Pyrimidinone
    • AS-17837
    • 4-amino-5-methylpyrimidin-2(1H)-one
    • 130170-00-2
    • C02376
    • 2(1H)-Pyrimidinone, 4-amino-5-methyl-
    • EINECS 209-058-3
    • PD123960
    • NS00014760
    • 1-[(AMMONIOOXY)METHYL]-2-NITROBENZENECHLORIDE
    • 4-Amino-5-methyl-2-pyrimidinol
    • Z1741980467
    • 5-Methylcytosine (VAN)
    • CHEBI:27551
    • 503CC90D-7575-429C-85CB-AA8AB0E84A3A
    • 5-methyl cytosine
    • 5-METHYLCYTOSINE [MI]
    • Q-101641
    • SY046975
    • cytosine-5-carbon
    • 6-amino-5-methyl-1,2-dihydropyrimidin-2-one
    • 6-amino-5-methyl-3-hydropyrimidin-2-one
    • NSC-137776
    • SB55524
    • 4-amino-5-methyl-2(1H)-pyrimidinone
    • SCHEMBL14539996
    • 4-amino-5-methyl-1,2-dihydropyrimidin-2-one
    • DTXSID50203948
    • METHYLCYTOSINE, 5-
    • 5-Methylcytosine (~90%)
    • SCHEMBL22008
    • UNII-6R795CQT4H
    • 4-Amino-5-methyl-2-pyrimidinol #
    • NSC137776
    • 2'-C-MeCyt
    • 5-Methylcytosine
    • 6-amino-5-methyl-1H-pyrimidin-2-one hydrochloride
    • AKOS006222273
    • 6R795CQT4H
    • 5-Methylcytosine>96
    • 4-amino-5-methyl-1H-pyrimidin-2-one
    • 6-amino-5-methyl-1H-pyrimidin-2-one
    • Q238563
    • 554-01-8
    • Inchi: InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)
    • InChI Key: LRSASMSXMSNRBT-UHFFFAOYSA-N
    • SMILES: O=C1NC=C(C)C(N)=N1

Computed Properties

  • Exact Mass: 125.05901
  • Monoisotopic Mass: 125.058911855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 67.5Ų

Experimental Properties

  • PSA: 67.48

Recommend Articles

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.